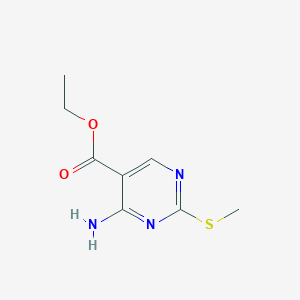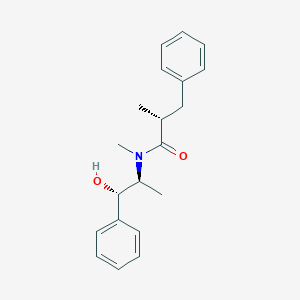
(1S,2S)-Pseudoephedrine-(R)-2-methylhydrocinnamamide
Descripción general
Descripción
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the sequence of reactions .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques like X-ray crystallography can be used to determine the absolute configuration of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, stability, etc .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- (1S,2S)-Pseudoephedrine-(R)-2-methylhydrocinnamamide is a product derived from the synthesis and diastereoselective alkylation of pseudoephedrine amides. This process is notable for its acylation and C-alkylation, highlighting the compound's significance in stereoselective reactions (Myers & Yang, 2003).
Pharmacological and Biological Interactions
- Ephedrine and its alkaloids, including various isomers, have been extensively studied for their direct effects on human beta-adrenergic receptor subtypes. Research has shown that these isomers exhibit diverse levels of potency and agonist activity, demonstrating the nuanced pharmacological interactions of compounds related to (1S,2S)-Pseudoephedrine (Vansal & Feller, 1999).
Environmental Impact and Degradation
- The degradation and environmental impact of ephedrine isomers, including pseudoephedrine variants, have been examined. Notably, some isomers show significant degradation in biotic conditions, while others are more persistent, raising concerns about their environmental stability and potential toxicity (Rice et al., 2018).
Spectroscopic and Analytical Studies
- Spectroscopic studies have been conducted on (1S,2S)-N-methyl pseudoephedrine and its complexes, providing insight into the molecule's interaction with various achiral and chiral solvent molecules. These studies are crucial for understanding neurotransmitter functions and interactions in biological systems (Giardini Guidoni et al., 2006).
Stereochemical Analysis in Forensics
- The stereochemical analysis of ephedrine and its stereoisomers, including pseudoephedrine, has been applied in forensic science for drug profiling. This approach highlights the importance of understanding the stereostructure of compounds related to (1S,2S)-Pseudoephedrine in the context of illicit drug synthesis and identification (Segawa et al., 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R)-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N,2-dimethyl-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-15(14-17-10-6-4-7-11-17)20(23)21(3)16(2)19(22)18-12-8-5-9-13-18/h4-13,15-16,19,22H,14H2,1-3H3/t15-,16+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSOZNKAYZZSLZ-JTDSTZFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)C(=O)N(C)C(C)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1)C(=O)N(C)[C@@H](C)[C@H](C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446599 | |
| Record name | (1S,2S)-Pseudoephedrine-(R)-2-methylhydrocinnamamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-Pseudoephedrine-(R)-2-methylhydrocinnamamide | |
CAS RN |
159345-06-9 | |
| Record name | (1S,2S)-Pseudoephedrine-(R)-2-methylhydrocinnamamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




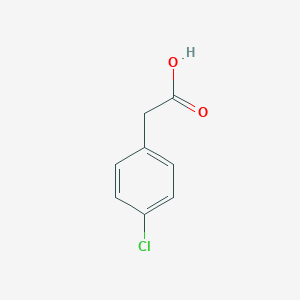
![6,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B131933.png)
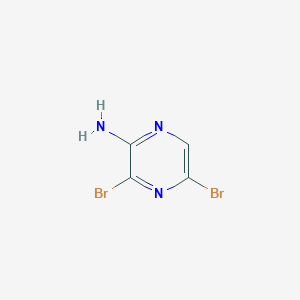
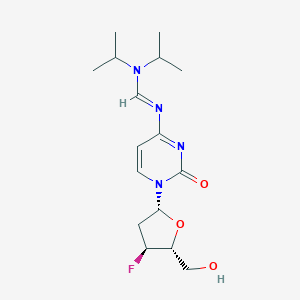
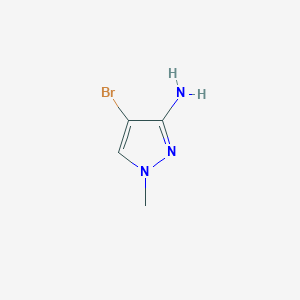
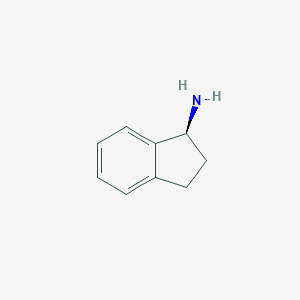
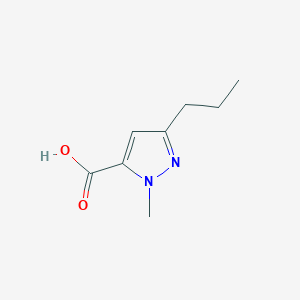
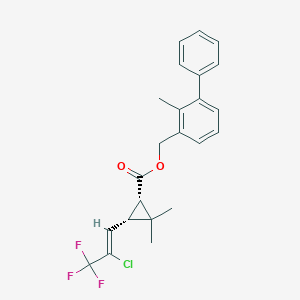
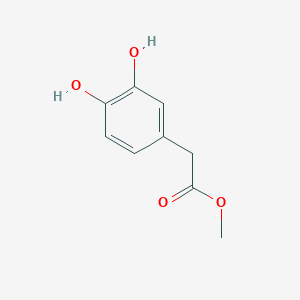
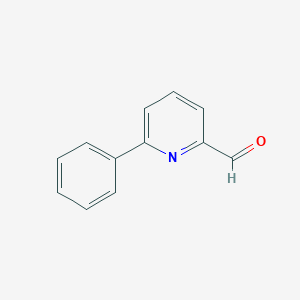
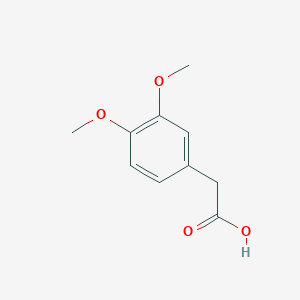
![4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride](/img/structure/B131963.png)
